4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it often contributes to a compound’s solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains several functional groups: a pyrimidine ring, a piperazine ring, a pyrazole ring, and a fluorine atom. These groups could potentially allow for various interactions in biological systems, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic aromatic substitution reactions. The presence of the fluorine atom might make the pyrimidine ring more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the pyrimidine, piperazine, and pyrazole rings, as well as the fluorine atom .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8/c1-12-21-14(9-15(22-12)25-4-2-3-20-25)23-5-7-24(8-6-23)16-13(17)10-18-11-19-16/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKUZUVIBHBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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